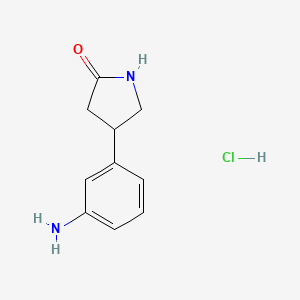

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFKLLURQFAICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718819 | |

| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-88-1 | |

| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist

Section 1: Introduction and Overview

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a substituted heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring system is a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich nature provides an excellent framework for creating molecules with three-dimensional complexity, a key attribute for enhancing binding affinity and selectivity to biological targets.[1][3]

The molecule is further functionalized with a 3-aminophenyl group. This moiety serves two primary roles: it acts as a crucial pharmacophoric element capable of forming key hydrogen bonds with protein targets, and it provides a versatile synthetic handle for further chemical modification and library development. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it more amenable to handling and formulation in a research setting.

This guide provides an in-depth examination of the chemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of this compound, tailored for professionals in the field of drug discovery.

Chemical Structure:

Section 2: Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters influence everything from reaction conditions to biological absorption and distribution. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | PubChem[4] |

| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem[4], Sigma-Aldrich |

| Molecular Weight | 212.68 g/mol | Sigma-Aldrich |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| PubChem CID | 56924321 | PubChem[4] |

| MDL Number | MFCD11846199 | Sigma-Aldrich |

| InChI Key | CRFKLLURQFAICZ-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1C(C(=O)NC1)C2=CC(=CC=C2)N.Cl | Sigma-Aldrich |

Section 3: Synthesis and Purification

While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and common strategy for introducing an aniline moiety is through the reduction of a corresponding nitroaromatic precursor.[5][6] This approach is widely adopted due to the commercial availability of various nitrophenyl building blocks and the high efficiency of nitro group reduction.

Plausible Synthetic Pathway

A logical three-step sequence to obtain this compound involves the synthesis of a nitrophenyl intermediate, its subsequent reduction, and final conversion to the hydrochloride salt.

Caption: Proposed synthetic workflow for 4-(3-Aminophenyl)pyrrolidin-2-one HCl.

Experimental Protocol: Reduction and Salt Formation

This protocol describes the conversion of the nitro-intermediate to the final hydrochloride product.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) to dissolve the starting material. The choice of solvent is critical; alcohols are excellent for catalytic hydrogenations.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Rationale: Pd/C is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups, offering clean conversion and simple removal by filtration.

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus. Maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the amine product should appear, while the starting material spot disappears. Rationale: This is a self-validating step; the reaction is only considered complete upon full consumption of the starting material, preventing contamination of the final product.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)pyrrolidin-2-one free base. This can be purified further by column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol (IPA).

-

Precipitation: Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The structural features of this compound make it a highly attractive starting point for drug discovery campaigns.

-

Scaffold Hopping and Analogue Design: The pyrrolidinone core can serve as a bioisosteric replacement for other five-membered rings or as a central scaffold to build upon. Its 3D geometry is particularly valuable for escaping the "flatland" of traditional aromatic-rich drug candidates, often leading to improved physicochemical properties.[3]

-

Synthetic Versatility: The primary aromatic amine is a key functional group for chemical elaboration. It can readily undergo a wide range of reactions, including:

-

Amide Coupling: Reaction with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Reductive Amination: To generate secondary or tertiary amines.

-

-

Potential Therapeutic Targets: Derivatives of substituted pyrrolidinones have shown activity against a wide array of biological targets. Based on its structure, this scaffold could be explored for developing inhibitors of kinases, proteases, or as ligands for G-protein coupled receptors (GPCRs) and ion channels.

Caption: Conceptual role of the scaffold in developing a kinase inhibitor.

Section 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of any chemical compound used in research.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method is suitable for assessing the purity of this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. Rationale: The acid serves as an ion-pairing agent and ensures the aniline and any residual free pyrrolidine nitrogen are protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm. Rationale: The phenyl ring is a strong chromophore, providing excellent sensitivity at this wavelength.

-

Expected Result: A single major peak indicates high purity. The retention time will depend on the exact gradient conditions.

Spectroscopic Confirmation

-

¹H NMR: Expect characteristic signals in the aromatic region (approx. 6.5-7.5 ppm), along with multiplets for the aliphatic protons on the pyrrolidinone ring (approx. 2.0-4.0 ppm). The N-H protons will appear as broad singlets.

-

Mass Spectrometry (MS): In ESI+ mode, the analysis should reveal a parent ion peak corresponding to the mass of the free base (C₁₀H₁₂N₂O), which is approximately 177.10 m/z [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the lactam at ~1680 cm⁻¹ and N-H stretching and bending vibrations for the primary amine and the lactam N-H.

Section 6: Safety, Handling, and Storage

Proper handling procedures are crucial for ensuring laboratory safety.

| Hazard Type | Classification & Statement | Source |

| Acute Toxicity | Acute Tox. 4 Oral: H302 - Harmful if swallowed. | Sigma-Aldrich |

| Skin Irritation | Skin Irrit. 2: H315 - Causes skin irritation (Predicted). | PubChem[7][8] |

| Eye Irritation | Eye Irrit. 2: H319 - Causes serious eye irritation (Predicted). | PubChem[7][8] |

| Respiratory | STOT SE 3: H335 - May cause respiratory irritation (Predicted). | PubChem[7][8] |

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12]

Section 7: References

-

PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

-

Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

-

Kishida Chemical Co., Ltd. Safety Data Sheet. --INVALID-LINK--

-

TCI Chemicals. Safety Data Sheet. --INVALID-LINK--

-

Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--

-

ECHEMI. 4-aminopyrrolidin-2-one hydrochloride SDS. --INVALID-LINK--

-

PubChem. 4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. --INVALID-LINK--

-

Sigma-Aldrich. 4-(3-Aminophenyl)-2-pyrrolidinone hydrochloride. --INVALID-LINK--

-

Sigma-Aldrich. 4-amino phenyl pyrrolidinone hydrochloride product search. --INVALID-LINK--

-

PubChem. Pyrrolidinone, (4-aminophenyl)-. National Center for Biotechnology Information. --INVALID-LINK--

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. --INVALID-LINK--

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. --INVALID-LINK--

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. --INVALID-LINK--

-

Enamine. Synthesis of unique pyrrolidines for drug discovery. --INVALID-LINK--

-

PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. --INVALID-LINK--

-

Organic Chemistry Portal. Pyrrolidine synthesis. --INVALID-LINK--

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. --INVALID-LINK--

-

ResearchGate. Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. --INVALID-LINK--

-

Sigma-Aldrich. 1-(4-Aminophenyl)-2-pyrrolidinone. --INVALID-LINK--

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. --INVALID-LINK--

-

Sigma-Aldrich. 1-(4-Aminophenyl)pyrrolidin-2-one. --INVALID-LINK--

-

UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. --INVALID-LINK--

-

Indian Journal of Pharmaceutical Education and Research. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. --INVALID-LINK--

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H13ClN2O | CID 56924321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. 4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. kishida.co.jp [kishida.co.jp]

A Technical Guide to 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

This document provides a comprehensive technical overview of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, a key chemical intermediate. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced heterocyclic scaffolds to address complex therapeutic challenges. This guide moves beyond a simple recitation of data, offering insights into the compound's synthesis, characterization, and strategic application, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound belongs to the pyrrolidinone class of compounds, a saturated lactam derivative of the five-membered pyrrolidine ring.[1][2] The pyrrolidine motif is a cornerstone in medicinal chemistry, present in over 20 FDA-approved drugs and valued for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to serve as a versatile pharmacophore.[3][4]

The subject compound is distinguished by a 3-aminophenyl substituent at the 4-position of the pyrrolidinone core. This primary amine provides a crucial reactive handle for subsequent chemical modifications, making the molecule an exceptionally valuable building block for creating libraries of novel drug candidates. While a specific CAS number for the hydrochloride salt is not consistently cited, the free base is well-documented. For unambiguous identification, the MDL number is highly reliable.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number (Free Base) | 725233-29-4 | [] |

| MDL Number | MFCD11846199 | |

| Molecular Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.68 g/mol | |

| SMILES (HCl salt) | O=C1CC(C2=CC=CC(N)=C2)CN1.Cl | |

| InChI Key (HCl salt) | CRFKLLURQFAICZ-UHFFFAOYSA-N | |

| Appearance | Solid |

Strategic Importance in Medicinal Chemistry

The pyrrolidinone core is a privileged scaffold in drug discovery, recognized for its role in compounds targeting a wide array of biological pathways.[1][6] Derivatives have shown significant potential as anticonvulsants, antiarrhythmics, antihypertensives, and agents for treating neurological disorders.[7][8][9]

The strategic value of 4-(3-Aminophenyl)pyrrolidin-2-one lies in its dual-functionality:

-

The Pyrrolidinone Ring: This saturated, non-planar ring structure allows for efficient exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1]

-

The 3-Aminophenyl Group: This aromatic amine is a versatile nucleophile, perfectly positioned for derivatization. It serves as a key attachment point for building out complex molecular architectures through reactions like amide bond formation, sulfonylation, or reductive amination. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This structure is particularly relevant for developing inhibitors of kinases, proteases, and other enzymes where a vector for deep-pocket binding is desired.

Synthesis and Chemical Logic

The synthesis of substituted pyrrolidines and pyrrolidinones is a well-established field of organic chemistry.[10][11] While the precise, proprietary synthesis of this specific compound may vary by manufacturer, the construction of the core scaffold generally relies on robust and scalable chemical transformations. A common and powerful strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene, which efficiently constructs the five-membered ring.[4][10]

Below is a conceptual workflow illustrating the logic behind synthesizing a substituted pyrrolidinone, culminating in a functionalized product.

Caption: Conceptual workflow for pyrrolidinone synthesis and functionalization.

The causality behind this approach is clear: creating the core ring first and then introducing the functional groups in a stepwise manner allows for greater control and modularity. The final reduction to the amine is a critical step, as the nitro group is a common and stable precursor to the more reactive amino group. The conversion to the hydrochloride salt is performed to improve the compound's stability, crystallinity, and handling properties.

Experimental Protocols and Best Practices

Protocol 1: Safe Handling and Storage

Trustworthiness in experimental science begins with safety. The following protocol is a synthesis of best practices derived from material safety data sheets.[12][13]

Objective: To ensure the safe handling, storage, and disposal of this compound.

Materials:

-

This compound

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

-

Chemical fume hood

-

Spatula, weighing paper, appropriate glassware

-

Tightly sealed container for storage

Procedure:

-

Pre-Handling Review: Always consult the most current Safety Data Sheet (SDS) provided by your supplier before use. Note the specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

Engineering Controls: Conduct all weighing and handling operations within a certified chemical fume hood to prevent inhalation of dust.[12][14]

-

Personal Protective Equipment: Wear appropriate PPE at all times. This includes safety goggles or a face shield, a flame-retardant lab coat, and chemically resistant gloves.[13][15]

-

Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Use dedicated spatulas and equipment for handling. Avoid creating dust during transfer.[12]

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12]

-

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight.[14][15]

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Protocol 2: Compound Characterization Workflow

Verifying the identity, purity, and integrity of a starting material is a non-negotiable step in drug discovery. This protocol outlines a self-validating system for compound characterization.

Objective: To confirm the structure and assess the purity of a supplied batch of this compound.

Caption: Standard workflow for chemical compound characterization.

Methodology Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure by observing the magnetic properties of atomic nuclei.

-

Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra.

-

Expected Outcome: The ¹H NMR spectrum should show distinct signals corresponding to the aromatic protons (on the aminophenyl ring) and the aliphatic protons (on the pyrrolidinone ring). The integration of these signals should match the number of protons in the structure. The ¹³C NMR will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Procedure: Prepare a dilute solution of the compound and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expected Outcome: The mass spectrum should show a prominent ion peak corresponding to the mass of the protonated free base [M+H]⁺. For C₁₀H₁₂N₂O, the expected monoisotopic mass is approximately 176.09 Da.[16] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Procedure: Develop a suitable method using a reverse-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Expected Outcome: A pure sample should yield a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be >95% for use in medicinal chemistry applications.

-

Conclusion

This compound is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its robust pyrrolidinone core provides a proven three-dimensional scaffold, while the reactive aminophenyl group offers a gateway to immense chemical diversity. By understanding its properties, handling it with the rigorous protocols outlined above, and leveraging its synthetic potential, researchers are well-equipped to develop novel therapeutics grounded in sound chemical principles.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. enamine.net [enamine.net]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Introduction

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a heterocyclic amide featuring both an aminophenyl group and a pyrrolidin-2-one core[][2]. While direct and extensive research on the specific mechanism of action of this particular compound is not widely published, its structural motifs are present in a variety of biologically active molecules. The pyrrolidin-2-one scaffold is a key feature in many compounds with diverse pharmacological activities, including nootropic, anticonvulsant, and anti-inflammatory effects[3][4]. Similarly, the aminophenyl moiety is integral to compounds targeting a range of biological processes. This guide will, therefore, present a hypothesized mechanism of action for this compound, drawing from the established activities of structurally related compounds. We will explore potential molecular targets and signaling pathways, supported by a logical framework of scientific evidence from analogous molecules.

Hypothesized Mechanism of Action: α2-Adrenoceptor Antagonism

Based on the known pharmacological activities of various pyrrolidin-2-one derivatives, a plausible mechanism of action for this compound is the antagonism of α2-adrenoceptors. Several studies have demonstrated that compounds containing the pyrrolidin-2-one core exhibit significant affinity for these receptors, leading to a range of physiological effects[5][6].

The α2-adrenoceptors are a class of G protein-coupled receptors that are typically located on presynaptic neurons. Their activation by endogenous catecholamines, such as norepinephrine and epinephrine, inhibits the further release of these neurotransmitters, thus acting as a negative feedback mechanism. Antagonism of these receptors would, therefore, lead to an increase in the synaptic concentration of norepinephrine, which could have implications for various physiological processes, including blood pressure regulation and metabolic rate.

Supporting Evidence from Structurally Related Compounds

Research into a series of arylpiperazines with a pyrrolidin-2-one fragment revealed compounds with high affinity for both α1- and α2-adrenoceptors. For instance, 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one demonstrated a pKi of 7.29 for the α2-AR[5]. Another study on pyrrolidin-2-one derivatives found that antagonism of α2-adrenoceptors could lead to a reduction in body weight in rats with diet-induced obesity[6]. The compound 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one was shown to reduce body weight and adipose tissue, an effect linked to decreased food intake and increased thermogenesis and lipolysis[6].

The general structure of these active compounds, featuring a pyrrolidin-2-one core connected to a substituted phenyl ring (often via a linker), shares a conceptual similarity with this compound. The aminophenyl group in the target compound could play a crucial role in binding to the α2-adrenoceptor, potentially interacting with specific amino acid residues in the receptor's binding pocket.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of the canonical Gi-coupled signaling pathway of the α2-adrenoceptor.

Caption: Hypothesized antagonism of the presynaptic α2-adrenoceptor by this compound.

Alternative Hypothesized Mechanism of Action: Aldo-Keto Reductase (AKR1C3) Inhibition

Another potential mechanism of action for this compound is the inhibition of the aldo-keto reductase enzyme AKR1C3. This enzyme is implicated in the development and progression of certain cancers, including prostate and breast cancer, as well as leukemia[7].

Supporting Evidence from Structurally Related Compounds

A study on (piperidinosulfonamidophenyl)pyrrolidin-2-ones identified potent and selective non-carboxylate inhibitors of AKR1C3 with IC50 values under 100 nM[7]. The structure-activity relationship in that study highlighted the critical role of the sulfonamide group and the specific positioning and electronic nature of the pyrrolidin-2-one ring for potent inhibitory activity[7]. While this compound lacks a sulfonamide group, the presence of the aminophenyl and pyrrolidin-2-one moieties suggests a potential for interaction with the active site of AKR1C3.

Data Summary of Related Compounds

| Compound Class | Target | Key Compound Example | Biological Activity | Reference |

| Pyrrolidin-2-one derivatives | α2-Adrenoceptor | 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | pKi = 7.29 | [5] |

| Pyrrolidin-2-one derivatives | α2-Adrenoceptor | 1-(3-(4-phenylpiperazin-1-yl)propyl)pyrrolidin-2-one | Reduces body weight in obese rats | [6] |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | Not specified | IC50 < 100 nM | [7] |

| Aminophenyl-pyrrolidine derivatives | Melanin-concentrating hormone receptor-1 (MCH-R1) | A derivative of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine | Ki = 2.3 nM | [8] |

| Aminophenyl-1,4-naphthoquinones with pyrrolidine | Apoptosis/Necrosis pathways in leukemia cells | TW-85 and TW-96 | Induce cell death in leukemia cell lines | [9] |

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments would be required.

Experimental Workflow

Caption: A proposed experimental workflow to investigate the mechanism of action.

Detailed Methodologies

1. Radioligand Binding Assay for α2-Adrenoceptor Affinity

-

Objective: To determine the binding affinity of this compound for α2-adrenoceptors.

-

Methodology:

-

Prepare cell membranes from a cell line stably expressing the human α2A-adrenoceptor.

-

Incubate the membranes with a constant concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]rauwolscine).

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

2. Functional cAMP Assay

-

Objective: To determine if this compound acts as an antagonist at the α2-adrenoceptor.

-

Methodology:

-

Use a cell line expressing the α2A-adrenoceptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Pre-treat the cells with increasing concentrations of this compound.

-

Stimulate the cells with an α2-adrenoceptor agonist (e.g., UK-14,304) in the presence of forskolin (to stimulate adenylate cyclase).

-

Measure the resulting cAMP levels or reporter gene activity.

-

An antagonist will reverse the agonist-induced decrease in cAMP levels.

-

3. AKR1C3 Enzyme Inhibition Assay

-

Objective: To assess the inhibitory potential of this compound against the AKR1C3 enzyme.

-

Methodology:

-

Use purified recombinant human AKR1C3 enzyme.

-

Prepare a reaction mixture containing the enzyme, a substrate (e.g., 9,10-phenanthrenequinone), and the cofactor NADPH.

-

Add increasing concentrations of this compound.

-

Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to enzyme activity.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, the structural similarities to known bioactive compounds provide a strong basis for forming testable hypotheses. The most promising potential mechanisms appear to be antagonism of α2-adrenoceptors and inhibition of the AKR1C3 enzyme. Both of these pathways have significant therapeutic implications, suggesting that this compound could be a valuable lead compound for drug discovery efforts in areas such as metabolic disorders, hypertension, and oncology. The experimental workflows outlined in this guide provide a clear path for future research to unravel the pharmacological profile of this intriguing molecule.

References

- 2. This compound | C10H13ClN2O | CID 56924321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in a three-step sequence, commencing with the synthesis of the key intermediate, 4-(3-nitrophenyl)pyrrolidin-2-one, followed by the selective reduction of the aromatic nitro group, and culminating in the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a deep dive into the causality behind the chosen synthetic strategy and experimental conditions.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a substituted phenyl group at the 4-position of the pyrrolidinone ring, such as in 4-(3-aminophenyl)pyrrolidin-2-one, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it more amenable for pharmaceutical applications.

This guide details a robust and reproducible synthetic route to this compound, emphasizing safety, efficiency, and scalability. The chosen pathway involves the initial construction of the pyrrolidinone ring system bearing a nitro-functionalized phenyl group, which is then selectively reduced to the desired aniline derivative.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process as illustrated below. The initial step involves the synthesis of 4-(3-nitrophenyl)pyrrolidin-2-one, which is then subjected to a catalytic transfer hydrogenation to yield 4-(3-aminophenyl)pyrrolidin-2-one. The final step is the conversion of the free amine to its hydrochloride salt.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-(3-Nitrophenyl)pyrrolidin-2-one

The synthesis of the key intermediate, 4-(3-nitrophenyl)pyrrolidin-2-one, can be achieved through a Michael addition of a suitable carbanion to an α,β-unsaturated ester, followed by a reductive cyclization of the resulting γ-nitro ester. This approach is favored for its convergency and ability to construct the pyrrolidinone ring with the desired substitution pattern in a controlled manner.

A plausible and efficient method involves the Michael addition of nitromethane to an appropriate α,β-unsaturated ester. However, a more direct and established route for similar structures involves the condensation of diethyl malonate with a substituted nitrostyrene derivative, followed by reduction and cyclization. A related patent describes the synthesis of 4-phenyl-2-pyrrolidone from diethyl malonate and 2-nitro-1-phenylethene followed by catalytic hydrogenation which leads to the final product after decarboxylation[1]. This general strategy can be adapted for the synthesis of the 3-nitro analog.

Experimental Protocol 1: Synthesis of 4-(3-Nitrophenyl)pyrrolidin-2-one

This protocol is based on the principles of Michael addition followed by reductive cyclization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Diethyl malonate | 160.17 | 1.055 | ≥99% |

| 1-Nitro-3-(2-nitrovinyl)benzene | 194.15 | - | - |

| Sodium ethoxide | 68.05 | - | 21% in ethanol |

| Palladium on Carbon (10%) | - | - | - |

| Hydrogen gas | 2.02 | - | High purity |

| Ethanol | 46.07 | 0.789 | Anhydrous |

| Ethyl acetate | 88.11 | 0.902 | ACS grade |

| Saturated sodium bicarbonate solution | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate | 120.37 | - | - |

Step-by-Step Procedure:

-

Michael Addition:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 1-nitro-3-(2-nitrovinyl)benzene (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

-

-

Reductive Cyclization:

-

Dissolve the crude Michael adduct in ethanol in a high-pressure hydrogenation vessel.

-

Add 10% Palladium on Carbon (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product will contain the cyclized pyrrolidinone along with the diethyl ester of the decarboxylated side chain.

-

-

Decarboxylation:

-

The crude product from the previous step is refluxed in a mixture of acetic acid, hydrochloric acid, and water to effect hydrolysis and decarboxylation to yield 4-(3-nitrophenyl)pyrrolidin-2-one.

-

After cooling, the product is isolated by filtration or extraction.

-

-

Purification:

-

The crude 4-(3-nitrophenyl)pyrrolidin-2-one is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Part 2: Selective Reduction of 4-(3-Nitrophenyl)pyrrolidin-2-one

The reduction of the aromatic nitro group to an amine is a critical step. Catalytic transfer hydrogenation is a preferred method as it is generally high-yielding, selective, and avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups. Ammonium formate is a commonly used and effective hydrogen donor in the presence of a palladium or platinum catalyst.[2][3][4][5][6]

Experimental Protocol 2: Synthesis of 4-(3-Aminophenyl)pyrrolidin-2-one

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity |

| 4-(3-Nitrophenyl)pyrrolidin-2-one | 206.19 | Purified from Step 1 |

| Ammonium formate | 63.06 | ≥97% |

| Palladium on Carbon (10%) | - | - |

| Methanol | 32.04 | Anhydrous |

| Celite® | - | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq) in methanol.

-

Add ammonium formate (5-10 eq) to the solution.

-

Carefully add 10% Palladium on Carbon (5-10 mol%) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 1-3 hours.

-

Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

-

Basify the aqueous layer with a mild base (e.g., sodium bicarbonate) and extract the product into ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-aminophenyl)pyrrolidin-2-one.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Caption: Catalytic transfer hydrogenation.

Part 3: Formation of this compound

The final step involves the conversion of the synthesized free amine into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The use of anhydrous HCl in an organic solvent is often preferred to obtain an anhydrous salt and to facilitate precipitation.

Experimental Protocol 3: Preparation of this compound

Materials and Reagents:

| Reagent | Purity |

| 4-(3-Aminophenyl)pyrrolidin-2-one | Purified from Step 2 |

| Hydrochloric acid (concentrated) | ACS grade |

| or HCl in Dioxane/Isopropanol | Anhydrous |

| Diethyl ether | Anhydrous |

| Isopropanol | Anhydrous |

Step-by-Step Procedure:

-

Salt Formation:

-

Dissolve the purified 4-(3-aminophenyl)pyrrolidin-2-one (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (1.0-1.1 eq) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or HCl in isopropanol) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

-

Isolation and Purification:

-

If precipitation is incomplete, the addition of a less polar solvent, such as diethyl ether, can induce further precipitation.

-

Stir the resulting slurry in the cold for 30-60 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

1-Nitro-3-(2-nitrovinyl)benzene: Is a potential irritant and should be handled with care in a well-ventilated fume hood.

-

Sodium ethoxide: Is a corrosive and flammable solid. Handle under an inert atmosphere.

-

Palladium on Carbon: Can be pyrophoric when dry and exposed to air, especially after use in hydrogenations. The catalyst should be filtered while wet and handled with care.

-

Hydrogen Gas: Is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated area with appropriate safety precautions.

-

Hydrochloric Acid: Is corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide outlines a detailed and reliable synthetic pathway for the preparation of this compound. By providing a thorough explanation of the chemical principles and step-by-step protocols, this document serves as a valuable resource for scientists engaged in the synthesis of novel pharmaceutical agents. The described methods are robust and can be adapted for various scales of production.

References

- 1. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. researchgate.net [researchgate.net]

The Aminophenyl-pyrrolidinone Saga: A Technical Guide to the Discovery and History of Ampakines

<

Abstract

The aminophenyl-pyrrolidinone scaffold represents a cornerstone in the development of cognitive enhancers, giving rise to the influential class of molecules known as ampakines. These compounds function as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory synaptic transmission in the central nervous system. This guide provides an in-depth exploration of the discovery and historical development of aminophenyl-pyrrolidinone derivatives. We will trace their origins from foundational research into the mechanisms of memory, detail their evolution through structure-activity relationship studies, and elucidate their mechanism of action at the molecular level. Furthermore, this document provides detailed protocols for the synthesis and electrophysiological characterization of these compounds, offering researchers a practical framework for future investigation. The clinical journey of prototypical ampakines, including their therapeutic promise and ultimate challenges, will be discussed, culminating in a perspective on the future of this enduring chemical class.

Genesis: The Quest for a Molecular Basis of Memory

The story of aminophenyl-pyrrolidinone compounds is intrinsically linked to the scientific pursuit of understanding memory at its most fundamental level. In the latter half of the 20

An In-Depth Technical Guide to 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride: A Potential Dipeptidyl Peptidase IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon established principles of drug design and the known bioactivity of the pyrrolidinone scaffold, this document explores its probable synthesis, physicochemical characteristics, and hypothesized biological activity as a Dipeptidyl Peptidase IV (DPP-4) inhibitor.

Introduction: The Significance of the Pyrrolidinone Core in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties and engage in specific biological interactions.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anticonvulsant, and enzyme inhibitory effects.[2] The pyrrolidinone scaffold, a key feature of the title compound, is particularly prominent in the design of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-4), a critical target in the management of type 2 diabetes.[3][4][5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃ClN₂O | |

| Molecular Weight | 212.68 g/mol | |

| Appearance | Solid | |

| CAS Number (Free Base) | 725233-29-4 | [6] |

| InChI Key | CRFKLLURQFAICZ-UHFFFAOYSA-N | |

| SMILES | O=C1CC(C2=CC=CC(N)=C2)CN1.Cl |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence and connectivity of the phenyl, pyrrolidinone, and amino groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide carbonyl, N-H, and C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized based on established organic chemistry principles, particularly the reduction of a nitro aromatic compound.[7][8] The proposed pathway involves two key steps: the synthesis of a nitrophenyl-pyrrolidinone intermediate, followed by its reduction to the corresponding aminophenyl derivative.

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 4-(3-Nitrophenyl)pyrrolidin-2-one (Intermediate)

This intermediate can be synthesized via several established methods for constructing the pyrrolidinone ring. One common approach involves the condensation of a suitable precursor, such as a derivative of succinic acid or γ-aminobutyric acid, with 3-nitroaniline.

Illustrative Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitroaniline and a suitable succinic acid derivative (e.g., succinic anhydride or a γ-keto acid) in an appropriate high-boiling solvent (e.g., toluene or xylene).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be obtained after removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group and Salt Formation

The nitro group of the intermediate is then reduced to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[7]

Illustrative Protocol:

-

Reaction Setup: Dissolve 4-(3-Nitrophenyl)pyrrolidin-2-one in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(3-aminophenyl)pyrrolidin-2-one.

-

Salt Formation: Dissolve the resulting free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried.

Hypothesized Biological Activity: A Dipeptidyl Peptidase IV (DPP-4) Inhibitor

The structural features of 4-(3-Aminophenyl)pyrrolidin-2-one, particularly the pyrrolidinone core, strongly suggest its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor.[3][4] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[9] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of therapeutic agents for the treatment of type 2 diabetes.[10]

Caption: Mechanism of action of a DPP-4 inhibitor.

Experimental Protocols for Biological Evaluation

To validate the hypothesis that this compound is a DPP-4 inhibitor, a series of in vitro and cellular assays can be performed.

In Vitro DPP-4 Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the DPP-4 enzyme.

Protocol:

-

Reagents and Materials: Recombinant human DPP-4 enzyme, fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl), 96-well black microplates, and a fluorescence plate reader.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC₅₀ value.

-

Assay Procedure:

-

Add the assay buffer to the wells of the microplate.

-

Add the test compound dilutions and a known DPP-4 inhibitor as a positive control (e.g., Sitagliptin).

-

Add the DPP-4 enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

Cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context.

Protocol (using a human intestinal Caco-2 cell line, which endogenously expresses DPP-4):

-

Cell Culture: Culture Caco-2 cells to confluence in appropriate cell culture plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

DPP-4 Activity Measurement: Lyse the cells and measure the DPP-4 activity in the cell lysates using the in vitro assay protocol described above.

-

GLP-1 Degradation Assay: Alternatively, incubate the cells with the test compound and exogenous active GLP-1. Measure the concentration of intact GLP-1 in the cell culture supernatant over time using an ELISA kit. A decrease in GLP-1 degradation in the presence of the compound would indicate DPP-4 inhibition.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for this compound is not available, studies on other pyrrolidinone-based DPP-4 inhibitors provide valuable insights. For instance, the nature and position of substituents on the phenyl ring can significantly influence potency and selectivity.[1] The amino group at the meta-position in the title compound is a key feature to explore in future SAR studies.

Safety and Handling

Based on the safety data for the related compound 4-aminopyrrolidin-2-one hydrochloride, this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[11]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, with a strong theoretical basis for its potential as a DPP-4 inhibitor. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future research should focus on the detailed synthesis and characterization of this molecule, followed by comprehensive in vitro and in vivo evaluation to confirm its biological activity and therapeutic potential. Further SAR studies, by modifying the aminophenyl and pyrrolidinone moieties, could lead to the discovery of even more potent and selective DPP-4 inhibitors.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Dipeptidyl Peptidase IV Inhibitor IV K579 [sigmaaldrich.com]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 11. 4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of structural analogs of 4-(3-aminophenyl)pyrrolidin-2-one hydrochloride. This core scaffold represents a promising starting point for the development of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Pyrrolidinone Core in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1] This ring system is present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including nootropic, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The non-planar, sp³-rich structure of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a key attribute in modern drug design for enhancing target specificity and improving pharmacokinetic profiles.[1]

The parent compound of the series discussed herein, 4-(3-aminophenyl)pyrrolidin-2-one, is of particular interest due to the presence of a phenyl ring, which allows for a variety of substitutions to probe structure-activity relationships (SAR), and an amino group that can serve as a handle for further derivatization or as a key pharmacophoric feature.

Strategic Synthesis of the 4-(3-Aminophenyl)pyrrolidin-2-one Scaffold

The synthesis of the 4-(3-aminophenyl)pyrrolidin-2-one core typically proceeds through a multi-step sequence, culminating in the reduction of a nitro-substituted precursor. This approach allows for the versatile introduction of various substituents on the phenyl ring at an early stage.

A plausible and efficient synthetic pathway is outlined below, based on established methodologies for the synthesis of 4-arylpyrrolidin-2-ones and the reduction of aromatic nitro compounds.

Diagram of the Core Synthesis Workflow

Caption: Synthetic pathway to the target compound.

Experimental Protocol: Synthesis of the Core Scaffold

Step 1: Synthesis of 4-(3-Nitrophenyl)pyrrolidin-2-one (Precursor)

A more direct, albeit less detailed in the literature, approach involves the synthesis of 4-phenylpyrrolidin-2-one via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone.[4] For our target molecule, this would require the synthesis of 3-(3-nitrophenyl)cyclobutanone as a starting material.

A multi-component reaction represents another viable route, as demonstrated in the synthesis of substituted 3-pyrroline-2-ones.[5]

Step 2: Reduction of the Nitro Group to Form 4-(3-Aminophenyl)pyrrolidin-2-one

The catalytic reduction of a nitro group to an amine is a well-established and high-yielding transformation.[6][7]

-

Reagents and Equipment : 4-(3-nitrophenyl)pyrrolidin-2-one, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply or a hydrogen generator, Reaction flask, Magnetic stirrer, Filtration apparatus.

-

Procedure :

-

Dissolve 4-(3-nitrophenyl)pyrrolidin-2-one in methanol in a suitable reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)pyrrolidin-2-one.

-

Step 3: Hydrochloride Salt Formation

-

Procedure :

-

Dissolve the crude 4-(3-aminophenyl)pyrrolidin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Design and Synthesis of Structural Analogs

The 4-(3-aminophenyl)pyrrolidin-2-one scaffold offers multiple points for structural modification to explore SAR and optimize biological activity. Key modification sites include the phenyl ring, the amine group, and the lactam nitrogen.

Analogs with Modifications on the Phenyl Ring

Introducing various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its binding to biological targets.

-

Proposed Analogs :

-

Electron-donating groups (e.g., -OCH₃, -CH₃)

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃)

-

Positional isomers (substituents at the 2-, 4-, or other positions of the phenyl ring)

-

The synthesis of these analogs would follow a similar pathway as the core scaffold, starting from the appropriately substituted nitrobenzaldehyde.

Analogs with Modifications at the Amine Group

The amino group is a versatile handle for derivatization, allowing for the introduction of a wide range of functionalities.

-

Proposed Analogs :

-

N-Acyl derivatives : Reaction with various acid chlorides or anhydrides.

-

N-Alkyl derivatives : Reductive amination with aldehydes or ketones.

-

N-Aryl derivatives : Buchwald-Hartwig amination with aryl halides.

-

Sulfonamides : Reaction with sulfonyl chlorides.

-

Analogs with Modifications at the Lactam Nitrogen

The lactam nitrogen can be alkylated or acylated to introduce further diversity. A particularly successful strategy in the development of pyrrolidinone-based drugs has been the introduction of an acetamide side chain, as seen in piracetam and its analogs.[8]

-

Synthesis of N-Acetamide Analogs :

-

Alkylation : React 4-(3-aminophenyl)pyrrolidin-2-one with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base like sodium hydride to yield the corresponding ester.

-

Hydrolysis : Saponify the ester to the carboxylic acid using a base such as potassium hydroxide.

-

Amide Coupling : Couple the resulting carboxylic acid with a variety of amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a library of N-acetamide analogs.

-

Physicochemical and Pharmacological Characterization

Thorough characterization of newly synthesized analogs is crucial to confirm their structure and to evaluate their biological activity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the synthesized compounds.[9][10] Characteristic shifts for the pyrrolidinone ring protons and carbons, as well as the aromatic protons, provide definitive structural information.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups, such as the lactam carbonyl (C=O) stretch (typically around 1680-1700 cm⁻¹), N-H stretches of the amine and lactam, and aromatic C-H stretches.[11]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate molecular weight.[12]

| Spectroscopic Data for a Representative 4-Arylpyrrolidin-2-one Analog | |

| Technique | Key Observances |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Pyrrolidinone ring protons (δ 2.5-4.0 ppm), NH proton (variable, broad singlet) |

| ¹³C NMR | Lactam carbonyl carbon (δ ~175 ppm), Aromatic carbons (δ 110-150 ppm), Pyrrolidinone ring carbons (δ 30-60 ppm) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1680 (C=O lactam stretch), ~1600 (aromatic C=C stretch) |

| Mass Spec (m/z) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight |

Pharmacological Evaluation

Based on the known activities of pyrrolidinone derivatives, initial pharmacological screening should focus on their effects on the central nervous system.[13]

-

Anticonvulsant Activity : Standard models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test can be used to assess anticonvulsant properties.[14]

-

Nootropic (Cognition-Enhancing) Activity : Models like the Morris water maze, passive avoidance test, or object recognition test can be employed to evaluate effects on learning and memory.[8]

-

Mechanism of Action Studies :

-

Receptor Binding Assays : To determine the affinity of the compounds for various CNS receptors, with a particular focus on glutamate receptors like the AMPA receptor.[15][16]

-

Electrophysiology : Patch-clamp studies on neuronal cells can be used to investigate the modulatory effects of the compounds on ion channels and receptor activity.

-

Structure-Activity Relationship (SAR) Insights

SAR studies of related 4-phenylpyrrolidin-2-one derivatives have provided valuable insights for the design of new analogs.

-

N-Acetamide Side Chain : The presence of an N-acetamide side chain is a common feature in many biologically active pyrrolidinones. Modifications to the terminal amide group can significantly impact activity. For example, in a series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, the 2,6-dimethylanilide derivative showed the most potent anticonvulsant activity.[8]

-

Substituents on the Phenyl Ring : The nature and position of substituents on the 4-phenyl ring are critical. In some series of pyrrolidine-2,5-diones, electron-withdrawing groups like 3-CF₃ on a phenylpiperazine moiety attached to the core structure were found to be beneficial for anticonvulsant activity.[14] In another study on pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the pyrrolidine ring offered better in vitro potency.[1]

| Compound Series | Key SAR Finding | Biological Activity | Reference |

| (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides | 2,6-dimethyl substitution on the anilide ring is optimal. | Anticonvulsant | [8] |

| Pyrrolidine-2,5-dione-acetamides | 3-CF₃ or 3-OCF₃ on the phenylpiperazine moiety enhances activity. | Anticonvulsant | [14] |

| Pyrrolidine sulfonamides | Fluorophenyl substituents at the 3-position of the pyrrolidine ring improve potency. | Varies with target | [1] |

Potential Mechanisms of Action and Signaling Pathways

The nootropic and anticonvulsant effects of many pyrrolidinone derivatives are thought to be mediated, at least in part, through the modulation of the glutamatergic system. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission, is a particularly interesting target.[16]

Positive allosteric modulators (PAMs) of the AMPA receptor, also known as ampakines, bind to a site distinct from the glutamate binding site and can enhance receptor function by slowing deactivation and/or desensitization.[17] This leads to an amplification of the synaptic response to glutamate, a mechanism that is thought to underlie the cognitive-enhancing effects of these compounds.

Diagram of a Hypothesized Signaling Pathway

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant properties of the novel nootropic agent nefiracetam in seizure models of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

- 16. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride: A Technical Guide to Target Identification and Validation

Introduction

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse array of biologically active compounds.[1][2] Its inherent properties, such as improved solubility and the ability to form hydrogen bonds, make it an attractive starting point for drug discovery. This guide focuses on 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, a compound whose specific biological targets remain largely unexplored. We will provide a comprehensive framework for identifying and validating its potential therapeutic targets, drawing on the known activities of related pyrrolidinone derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological potential of this and similar molecules.

Molecular Profile of this compound

To embark on a target identification journey, we must first dissect the structural features of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3] |

| Molecular Weight | 212.68 g/mol | [4] |

| IUPAC Name | 4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | PubChem |

| SMILES | C1C(C(=O)NC1)C2=CC(=CC=C2)N.Cl | PubChem |

The molecule comprises three key regions: the pyrrolidin-2-one core , a known pharmacophore in nootropic and neuroprotective agents[5]; the aminophenyl group , which can participate in various interactions including hydrogen bonding and pi-stacking, and serves as a versatile synthetic handle; and the hydrochloride salt , which enhances aqueous solubility. The spatial arrangement of these groups will dictate the molecule's interaction with biological macromolecules.[1][2]

Hypothesized Biological Target Classes

Based on the extensive literature on pyrrolidine and pyrrolidin-2-one derivatives, we can hypothesize several potential target classes for this compound.

Central Nervous System (CNS) Targets

The pyrrolidin-2-one core is famously present in "racetam" drugs, known for their nootropic effects.[5] This suggests that CNS targets are a primary area of investigation.

-

Potential Targets:

-

Ion Channels: Voltage-gated sodium, potassium, and calcium channels are modulated by various anticonvulsant drugs.[6] The structural similarity to some anticonvulsants makes these channels plausible targets.[1]

-

Neurotransmitter Receptors: The aminophenyl moiety could interact with receptors for neurotransmitters like dopamine, serotonin, or GABA.[7]

-

Enzymes involved in Neurotransmission: Enzymes such as acetylcholinesterase or monoamine oxidase could be inhibited, affecting neurotransmitter levels.[8][9]

-

Oncology Targets

Numerous pyrrolidine derivatives have demonstrated potent anticancer activity.[1][9]

-

Potential Targets:

-

Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a known target for pyrrolotriazine derivatives, which share structural similarities.[10] Other kinases involved in cell proliferation and survival are also potential targets.

-

Poly(ADP-ribose) Polymerase (PARP): Some pyrrolidine-containing compounds are potent PARP inhibitors, a key target in cancer therapy.[1]

-

Matrix Metalloproteinases (MMPs): Inhibition of MMPs can prevent tumor invasion and metastasis. Pyrrolidine hydroxamates have shown activity against MMPs.[9]

-

Anti-inflammatory and Immunomodulatory Targets

The anti-inflammatory properties of some pyrrolidine derivatives suggest potential interactions with components of the immune system.[1]

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for anti-inflammatory drugs.

-

Cytokine Receptors: Modulation of cytokine signaling could underlie potential immunomodulatory effects.

-

Experimental Workflows for Target Identification and Validation

A systematic approach is crucial for elucidating the biological targets of a novel compound. The following workflows outline a comprehensive strategy.

Workflow 1: Initial Phenotypic Screening